[3-(4-Ethylphenoxy)-2-hydroxypropyl](methyl)amine hydrochloride
Overview
Description
[3-(4-Ethylphenoxy)-2-hydroxypropyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Activation and DNA Interaction
- Research has demonstrated the metabolic activation of N-hydroxy derivatives of certain aromatic amines and their interaction with DNA, indicating potential implications for understanding carcinogenic processes and drug mechanisms. Specifically, the study on metabolic activation by human sulfotransferase(s) highlights the bioactivation of N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines, suggesting a role in environmental and dietary carcinogen susceptibility (Chou, Lang, & Kadlubar, 1995).
Corrosion Inhibition
- Amine derivatives, as explored in a study on corrosion inhibition, have been synthesized and evaluated for their effectiveness in protecting mild steel in HCl medium. This research demonstrates the potential of such compounds in industrial applications to prevent corrosion, where the structure of these molecules and their adsorption mechanism on metal surfaces were analyzed (Boughoues et al., 2020).
Synthesis and Chemical Properties
- The synthesis and chemical properties of novel amine derivatives have been extensively studied, providing insights into their potential applications in materials science. For instance, the synthesis of 2-Hydroxy-3-(Methylcyclohexenyl-Isopropyl)-5-Methylbenzylaminoethylnonyl Imidazolines demonstrates their use as thermostabilizers to polypropylene, showcasing the broad applicability of such compounds in enhancing material properties (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Polymer and Membrane Science
- Amine derivatives have also been explored in the context of polymer and membrane science. A study on the synthesis of anion exchange membranes based on poly(aryl ether sulfone)s bearing piperidinium moieties highlights the innovative approach to developing membranes with high ion conductivity and stability, indicating their potential in energy and environmental applications (Wang et al., 2019).
Properties
IUPAC Name |
1-(4-ethylphenoxy)-3-(methylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-10-4-6-12(7-5-10)15-9-11(14)8-13-2;/h4-7,11,13-14H,3,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSYGVKWOGRTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CNC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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